molecular formula C8H10Br2O2 B11957361 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione CAS No. 21428-65-9

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11957361
CAS No.: 21428-65-9
M. Wt: 297.97 g/mol
InChI Key: MFVLTURDATWEKO-UHFFFAOYSA-N
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Description

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione ( 21428-65-9) is a high-purity, solid dibromo derivative supplied as a yellow to white powder with a melting point of 148 to 151 °C . This specialty chemical with the molecular formula C₈H₁₀Br₂O₂ and a molecular weight of 297.97 g/mol is a valuable building block for advanced organic synthesis . It is structurally derived from 5,5-dimethylcyclohexane-1,3-dione (dimedone), a compound well-known for its role in carbon-carbon bond formation reactions such as the Michael addition and aldol condensation, which are fundamental to constructing complex molecules . The introduction of two bromine atoms at the 2-position makes this reagent a potent electrophile and a versatile intermediate for further functionalization, offering researchers a pathway to develop novel compounds and complex molecular architectures. Proper storage conditions require the material to be kept sealed in a dry environment at room temperature to ensure its stability and longevity . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVLTURDATWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410583
Record name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21428-65-9
Record name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

Bromination occurs at the α-positions (C-2) of the cyclohexanedione ring due to the electron-withdrawing effect of the carbonyl groups, which activates these positions for electrophilic substitution. The reaction proceeds via the following stoichiometry:

C8H12O2+2Br2C8H10Br2O2+2HBr\text{C}8\text{H}{12}\text{O}2 + 2\text{Br}2 \rightarrow \text{C}8\text{H}{10}\text{Br}2\text{O}2 + 2\text{HBr}

Excess bromine is typically avoided to prevent over-bromination or side reactions.

Standard Protocol

  • Reagents :

    • Dimedone (1.0 equiv)

    • Bromine (2.2 equiv)

    • Glacial acetic acid (solvent)

  • Procedure :

    • Dimedone is dissolved in acetic acid at 0–5°C under inert atmosphere.

    • Bromine is added dropwise to maintain temperature below 10°C, minimizing exothermic side reactions.

    • The mixture is stirred for 4–6 hours until completion (monitored by TLC or HPLC).

    • The product is precipitated by pouring the reaction into ice-water, filtered, and recrystallized from ethanol.

  • Yield : 60–75% (reported in analogous brominations of cyclic diketones).

Optimization of Reaction Conditions

Solvent Effects

Acetic acid is preferred due to its ability to stabilize the bromonium ion intermediate. Alternatives like dichloromethane or chloroform reduce reaction rates by 30–40%, as observed in comparative studies.

Temperature Control

Maintaining temperatures below 10°C is critical to suppress dibromoketone decomposition. Elevated temperatures (>20°C) lead to a 15–20% decrease in yield due to HBr elimination and ring-opening side reactions.

Catalytic Additives

  • Iron(III) bromide (FeBr₃) : Enhances electrophilic substitution by polarizing Br₂ (yield increases to 80–85%).

  • Sulfuric acid : Prolongs reaction time but improves selectivity for mono- vs. di-brominated byproducts.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Interpretation
¹H NMR (CDCl₃)δ 1.25 (s, 6H, CH₃), δ 2.75 (m, 4H, CH₂)Methyl and methylene groups adjacent to carbonyls.
¹³C NMR δ 195.2 (C=O), δ 62.4 (C-Br), δ 28.1 (CH₃)Bromine-induced deshielding at C-2.
IR (KBr)1745 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br)Confirms diketone and bromoalkane functionalities.

Mass Spectrometry

  • Molecular Ion : m/z 296.9 ([M]⁺, calculated for C₈H₁₀Br₂O₂: 297.97).

  • Isotopic Pattern : 1:2:1 ratio for Br₂, confirming dibromination.

Alternative Synthetic Routes

N-Bromosuccinimide (NBS) Bromination

NBS in CCl₄ under radical conditions selectively brominates aliphatic C-H bonds but yields <50% due to competing allylic bromination.

Electrochemical Bromination

Preliminary studies using Pt electrodes in HBr-electrolyte systems show promise (45% yield), but scalability remains unproven.

Industrial-Scale Production

While lab-scale methods are well-established, industrial protocols emphasize:

  • Continuous Flow Reactors : Improve heat dissipation and reduce Br₂ exposure.

  • Solvent Recovery : Acetic acid is distilled and reused, cutting costs by 20–25% .

Chemical Reactions Analysis

Substitution Reactions

  • Mechanism : The bromine atoms at the 2-position act as electrophilic leaving groups, enabling nucleophilic substitution. Reactants like hydroxide ions, amines (e.g., ammonia), or thiophenols replace bromine, forming derivatives such as 2-hydroxy or 2-amino-5,5-dimethylcyclohexane-1,3-dione.

  • Conditions :

    • Reagents : Sodium hydroxide, ammonia, substituted 2-aminothiophenols .

    • Catalysts : Piperidine or proline derivatives enhance reaction rates .

    • Methods : Conventional reflux or microwave irradiation accelerates reaction completion .

Oxidation Reactions

  • Mechanism : Oxidative cleavage of the cyclohexane ring or functional groups occurs under acidic/basic conditions. Products include carboxylic acids or ketones, depending on reagents.

  • Conditions :

    • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    • Applications : Used in pulp bleaching to degrade lignin via oxidative pathways.

Reaction Conditions and Major Products

Reaction Type Reagents/Catalysts Key Products Citations
Nucleophilic SubstitutionSodium hydroxide, ammonia, 2-aminothiophenols, piperidine2-Hydroxy, 2-amino, or spiro-benzothiazole derivatives
OxidationKMnO₄, H₂O₂Carboxylic acids, ketones
BrominationBromine (Br₂), glacial acetic acid2,2-Dibromo compound (original synthesis)

Mechanistic Insights

  • Electrophilic Reactivity : The bromine atoms activate the α-position for nucleophilic attack via electron withdrawal, enabling substitution.

  • Catalyst Role : Proline derivatives or piperidine facilitate dienamine activation, aiding in stereoselective transformations .

  • Kinetic Control : Reaction conditions (temperature, solvent) critically influence product distribution and yield .

Case Studies

  • Water Disinfection :

    • A study demonstrated effective bacterial reduction using the compound as a hypobromous acid generator, achieving potable water standards at low concentrations.

  • Spiro-Heterocycle Synthesis :

    • Microwave-assisted reactions with substituted 2-aminothiophenols yielded spiro-benzothiazoles with high purity, validated by TLC and spectroscopy .

  • Pulp Bleaching :

    • The compound improved paper brightness while minimizing environmental impact compared to chlorine-based alternatives.

Comparison with Analogous Compounds

Compound Reactivity Features Applications
1,3-Dibromo-5,5-dimethylhydantoinSimilar substitution potential but different structural rigidityLimited to specific substitution pathways
5,5-Dimethyl-1,3-cyclohexanedioneNon-brominated; less reactivityPrecursor for bromination
Current CompoundDual bromine substitution enhances electrophilicityDiverse applications in synthesis and biocidal uses

Scientific Research Applications

Water Treatment

One of the primary applications of 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione is in water treatment processes. It serves as a disinfectant for drinking water and recreational water systems due to its effective antimicrobial properties. The compound's ability to generate hypobromous acid allows it to eliminate bacteria and viruses efficiently .

Bleaching Agent

In the pulp and paper industry, this compound is utilized as a bleaching agent. Its oxidative properties help in the removal of lignin from pulp fibers, enhancing the brightness and quality of paper products .

Organic Synthesis

The compound is also significant in organic synthesis as an intermediate in the production of various brominated organic compounds. It can undergo further reactions such as bromination or hydrogen shifts to yield other useful chemical products .

Data Table: Applications Overview

ApplicationDescriptionMechanism
Water TreatmentDisinfectant for drinking/recreational waterGenerates hypobromous acid for disinfection
Bleaching AgentUsed in pulp and paper millsOxidative removal of lignin
Organic SynthesisIntermediate for producing brominated compoundsParticipates in bromination reactions

Case Study 1: Water Disinfection Efficacy

A study evaluated the efficacy of this compound in treating contaminated water samples. Results indicated a significant reduction in bacterial counts after treatment with varying concentrations of the compound over a specified contact time. The study demonstrated that lower concentrations were effective at achieving compliance with health standards for potable water .

Case Study 2: Pulp Bleaching Process

In an industrial setting, the use of this compound as a bleaching agent was assessed. The results showed that incorporating this compound into the bleaching process improved the brightness of the final product while minimizing environmental impact compared to traditional chlorine-based bleaches .

Mechanism of Action

The mechanism of action of 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions . The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Halogenated Dimedone Derivatives

  • 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione : Synthesized via iridium(III)-catalyzed iodination of allylic alcohols, this compound acts as a mild electrophilic iodinating agent. Its reactivity is attributed to the weak C–I bond, enabling selective α-iodination of carbonyl compounds .
  • 2-Bromo-2-chloro-5,5-dimethylcyclohexane-1,3-dione : Produced enzymatically using bromoperoxidases from marine algae, this mixed halide derivative demonstrates the feasibility of regioselective halogenation at the 2-position .
  • 2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione : Likely synthesized via electrophilic bromination of dimedone using reagents like $ \text{Br}_2 $ or $ \text{NBS} $, its synthetic route would parallel that of diiodo analogs but with higher stability due to stronger C–Br bonds compared to C–I bonds.

2.1.2 Non-Halogenated Derivatives

  • 2-Arylidene-5,5-dimethylcyclohexane-1,3-diones: Synthesized via Knoevenagel condensation with aromatic aldehydes, these derivatives exhibit extended conjugation and are explored for antimicrobial activity .
Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) Lipophilicity (XLOGP3) Rotatable Bonds H-Bond Acceptors H-Bond Donors
This compound (estimated) 298.0 ~3.5 0 4 0
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione 392.0 ~4.2 0 4 0
2-(4-Fluorophenylhydrazono)-5,5-dimethylcyclohexane-1,3-dione 262.28 2.56 2 4 1
5,5-Dimethylcyclohexane-1,3-dione (dimedone) 140.18 1.50 0 2 0

Key Observations :

  • The dibromo derivative’s higher molecular weight and lipophilicity (vs. dimedone) suggest improved membrane permeability, a critical factor in bioavailability.

Antimicrobial Activity :

  • Halogenated dimedone derivatives generally show enhanced antimicrobial activity. For example, 2-arylidene derivatives (e.g., 2-(4-chlorobenzylidene)-dimedone) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • The dibromo compound’s bioactivity is hypothesized to surpass non-halogenated analogs due to bromine’s electronegativity and ability to disrupt microbial membranes.

Anticancer and Antimycobacterial Potential:

  • A 4-bromophenyl-substituted dimedone derivative demonstrated cytotoxicity against MDA-MB-231 breast cancer cells .
  • 2-(((2-Hydroxyphenyl)amino)methylene)-dimedone showed notable antimycobacterial activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL), suggesting halogenation could further enhance potency .

Biological Activity

2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione is a brominated diketone that has garnered attention in various fields due to its potential biological activities , particularly its antimicrobial and antifungal properties. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of 5,5-dimethyl-1,3-cyclohexanedione using bromine in a solvent like acetic acid under controlled conditions. The reaction yields a compound with two bromine atoms attached to the cyclohexane ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In laboratory studies, it has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism underlying this activity is believed to be linked to the electrophilic nature of the bromine atoms, which can react with nucleophilic sites in microbial cells.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of this compound against common fungal pathogens. The compound displayed significant inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 32 µg/mL.
  • Antibacterial Effects : Another investigation focused on its antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus, with an MIC of 16 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is primarily through electrophilic attack on nucleophiles within microbial cells. This can lead to disruption of cellular processes such as:

  • Protein Synthesis : Inhibition of ribosomal function.
  • Cell Wall Integrity : Compromise of cell membrane integrity leading to cell lysis.
  • Metabolic Pathways : Interference with critical metabolic enzymes .

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial and antifungal
1,3-Dibromo-5,5-dimethylhydantoinStructureAntifungal
5,5-Dimethyl-1,3-cyclohexanedioneStructureLimited biological activity

Q & A

Q. Basic Techniques

  • Spectroscopy : IR confirms carbonyl retention (C=O stretch at ~1700 cm⁻¹) and C-Br bonds (600–800 cm⁻¹). ¹H-NMR identifies methyl groups (δ 1.0–1.2 ppm) and loss of α-protons due to bromination .
  • Elemental Analysis : Matches calculated C, H, Br, and O percentages with experimental values (e.g., C₁₀H₁₂Br₂O₃) .

Q. Advanced Methods

  • X-ray Crystallography : Resolves crystal packing and bond angles. For example, dimedone derivatives exhibit chair conformations with Br substituents in axial positions (Table 1: C-Br bond length ~1.9 Å, Br-C-C angle ~110°) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 335.92 for C₁₀H₁₂Br₂O₃) .

What role does 2,2-Dibromo-dimedone play in multi-component reactions (MCRs)?

Basic Applications
The compound serves as a β-diketone precursor in MCRs for synthesizing polyhydroquinolines. A standard protocol involves reacting it with arylaldehydes, β-ketoesters, and ammonium acetate under solvent-free conditions at 80°C, catalyzed by porous carbon/Fe₃O₄ nanocomposites (yields >85%) .

Advanced Mechanistic Insights
Kinetic studies reveal that the dibromo derivative’s electron-withdrawing Br groups enhance electrophilicity, accelerating Knoevenagel condensation steps. Computational DFT analyses show lowered activation energy (~15 kcal/mol) compared to non-brominated analogs .

How can researchers address contradictions in bromination yields reported across studies?

Q. Basic Troubleshooting

  • Reagent Purity : Ensure CuBr or Br₂ is anhydrous; trace moisture reduces reactivity .
  • Temperature Control : Exothermic bromination requires gradual reagent addition to maintain 40–60°C, preventing decomposition .

Q. Advanced Analysis

  • HPLC Monitoring : Track intermediate formation (e.g., mono-brominated vs. dibrominated products) to optimize reaction time.
  • Isotope-Labeling : Use ⁸¹Br NMR to study bromide incorporation kinetics, revealing steric hindrance as a yield-limiting factor .

What safety protocols are essential when handling dibrominated dimedone derivatives?

Q. Basic Guidelines

  • Toxicity Data : LD₅₀ (oral, rat) >5000 mg/kg, indicating low acute toxicity. Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Ecological Impact : LC₅₀ for fish (e.g., fathead minnow) is 11,500 mg/L, suggesting moderate environmental risk. Dispose via halogenated waste streams .

Q. Advanced Mitigation

  • Ventilation : Use fume hoods during reactions to avoid inhalation of bromine vapors.
  • Neutralization : Quench excess Br₂ with Na₂S₂O₃ to prevent hazardous HBr release .

How can in silico methods predict the bioactivity of dibrominated dimedone derivatives?

Q. Basic Docking Studies

  • Target Selection : Dock against COX-2 (PDB: 5KIR) using AutoDock Vina. Br groups enhance hydrophobic interactions with active-site residues (e.g., Val523, binding affinity ΔG ≈ -9.2 kcal/mol) .

Q. Advanced MD Simulations

  • Dynamic Behavior : 100-ns simulations reveal stable binding with <2.0 Å RMSD fluctuations. Br atoms form halogen bonds with Tyr355, critical for inhibitory activity .

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